ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that includes a thiophene ring, a naphthalene moiety, and a pyridine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . Naphthalene can undergo substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene ring, naphthalene moiety, and pyridine ring would all contribute to the overall structure .Chemical Reactions Analysis
Thiophene derivatives are known to participate in a variety of chemical reactions . Naphthalene, phenanthrene, and anthracene are more reactive than benzene in both substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives
The compound can be used in the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. These derivatives are synthesized using ionic liquid catalysts, which are used in a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate .
Synthesis of GRK2 Inhibitors
The compound can be used in the synthesis of GRK2 inhibitors. These inhibitors are synthesized using a diverse collection of simple thieno[2,3-c]pyridine derivatives .
Synthesis of Naphthalene-Substituted Aromatic Esters
The compound can be used in the synthesis of naphthalene-substituted aromatic esters. This synthesis is achieved through a regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation .
Synthesis of Thiophene Derivatives
The compound can be used in the synthesis of thiophene derivatives. Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles. The synthesis of naphtho[10,20:5,6]pyrano-[3,2-c]chromen-6-ones was accomplished by a three-component condensation reaction .
Synthesis of Fluorescent Protein Antibodies
The compound can be used in the synthesis of fluorescent protein antibodies. Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBSDSEOZAERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
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